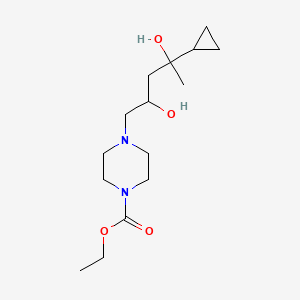
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a cyclopropyl group and two hydroxyl groups on a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxylation of the Pentyl Chain: The hydroxyl groups can be introduced through selective oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of piperazine-containing compounds in biological systems.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The cyclopropyl and hydroxyl groups may enhance binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
Ethyl 4-(4-hydroxy-2,4-dihydroxypentyl)piperazine-1-carboxylate: Similar structure but lacks the cyclopropyl group.
Ethyl 4-(4-cyclopropyl-2-hydroxypentyl)piperazine-1-carboxylate: Similar structure but has fewer hydroxyl groups.
Uniqueness
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate is unique due to the presence of both cyclopropyl and multiple hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
属性
IUPAC Name |
ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-3-21-14(19)17-8-6-16(7-9-17)11-13(18)10-15(2,20)12-4-5-12/h12-13,18,20H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBDQTVZUHHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(CC(C)(C2CC2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














